molecular formula C16H26N4O3S B4492809 N-[2-(dimethylamino)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide

N-[2-(dimethylamino)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide

Cat. No.: B4492809
M. Wt: 354.5 g/mol
InChI Key: SEKMJTYLAOBZFA-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are used in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the dimethylaminoethyl and methylpiperazinylsulfonyl groups. Common reagents used in these reactions include amines, sulfonyl chlorides, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(dimethylamino)ethyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide include other benzamides with different substituents, such as:

  • N-[2-(dimethylamino)ethyl]-3-(methylsulfonyl)benzamide
  • N-[2-(dimethylamino)ethyl]-3-(ethylsulfonyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These unique features may result in different reactivity, selectivity, and biological activity compared to other benzamides.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-18(2)8-7-17-16(21)14-5-4-6-15(13-14)24(22,23)20-11-9-19(3)10-12-20/h4-6,13H,7-12H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKMJTYLAOBZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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